molecular formula C9H9N3O B13007811 2-Amino-5-cyano-3-methylbenzamide

2-Amino-5-cyano-3-methylbenzamide

Cat. No.: B13007811
M. Wt: 175.19 g/mol
InChI Key: IDTPZHAYLYZIDP-UHFFFAOYSA-N
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Description

2-Amino-5-cyano-3-methylbenzamide is an organic compound with the molecular formula C10H11N3O. It is a derivative of benzamide and contains functional groups such as an amino group, a cyano group, and a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-cyano-3-methylbenzamide can be synthesized through several methods. One common method involves the reaction of 2-amino-5-cyano-3-methylbenzoic acid esters or diesters with methylamine . The reaction typically requires the presence of an alkali such as sodium amide, sodium hydride, or sodium hydroxide to facilitate the process . The reaction conditions often include maintaining an inert atmosphere and controlling the temperature to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may include additional purification steps to ensure the compound meets the required standards for various applications. The use of advanced equipment and techniques helps in achieving higher yields and better quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-cyano-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

    Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Amino-5-cyano-3-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-5-cyano-3-methylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to activate ryanodine receptors, leading to the disruption of calcium ion channels in invertebrate pests . This action results in the mortality of the pests, making it a valuable compound in pest control.

Comparison with Similar Compounds

2-Amino-5-cyano-3-methylbenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

2-amino-5-cyano-3-methylbenzamide

InChI

InChI=1S/C9H9N3O/c1-5-2-6(4-10)3-7(8(5)11)9(12)13/h2-3H,11H2,1H3,(H2,12,13)

InChI Key

IDTPZHAYLYZIDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)C(=O)N)C#N

Origin of Product

United States

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